molecular formula C10H10O4 B3281450 3-(4-Hydroxy-2-methoxyphenyl)acrylic acid CAS No. 73490-39-8

3-(4-Hydroxy-2-methoxyphenyl)acrylic acid

Cat. No.: B3281450
CAS No.: 73490-39-8
M. Wt: 194.18 g/mol
InChI Key: PDDKFNWQAKHTBC-HWKANZROSA-N
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Description

3-(4-Hydroxy-2-methoxyphenyl)acrylic acid is a phenolic acrylic acid derivative characterized by a hydroxy group at the para position and a methoxy group at the ortho position of the phenyl ring. Its structure underpins its biological activity, particularly as a competitive inhibitor of human aldo-keto reductase 1B10 (AKR1B10), an enzyme implicated in cancer chemoresistance and tumor progression . The compound’s inhibitory potency (Ki = 2.6 nM) and selectivity (790-fold over AKR1B1) are attributed to interactions between its 2-methoxy and 4-hydroxy groups and residues Val-301 and Gln-114 in AKR1B10’s active site . Additionally, it has been identified in fungal metabolites (e.g., Penicillium sp.) and synthetic pathways involving oxidative coupling or esterification .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Hydroxy-2-methoxyphenyl)acrylic acid can be synthesized through various methods. One common synthetic route involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with malonic acid, followed by decarboxylation[4][4]. Another method includes the reaction of cinnamaldehyde with methanol, followed by oxidation .

Industrial Production Methods

Industrial production of this compound often involves extraction from plant sources such as rice bran, wheat bran, and oats . The extraction process typically includes solvent extraction, followed by purification steps to isolate the compound.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₀H₁₀O₄
  • Molecular Weight : 194.18 g/mol
  • CAS Number : 537-98-4

The compound features a phenolic structure with a methoxy group, which contributes to its antioxidant properties. The presence of the acrylic acid moiety enhances its reactivity and potential for various chemical modifications.

Biological Activities

3-(4-Hydroxy-2-methoxyphenyl)acrylic acid exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

  • Antioxidant Activity :
    • It demonstrates significant free radical scavenging capabilities, which are crucial for protecting cells from oxidative stress . This property is beneficial in preventing chronic diseases associated with oxidative damage.
  • Anticancer Properties :
    • Research has indicated that ferulic acid can inhibit the proliferation of various cancer cell lines, including colorectal (HCT-116) and breast cancer (MCF-7) cells . The mechanism involves apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects :
    • The compound has been shown to reduce inflammation markers in vitro and in vivo, suggesting its potential use in treating inflammatory diseases .
  • Neuroprotective Effects :
    • Studies have highlighted its neuroprotective properties against neurodegenerative diseases such as Alzheimer’s, attributed to its ability to reduce oxidative stress in neuronal cells .
  • Hepatoprotective Activity :
    • Ferulic acid has demonstrated protective effects on liver cells against toxins, indicating its potential role in liver health management .

Pharmaceuticals

  • Drug Development : Due to its multifaceted biological activities, this compound is being explored as a lead compound for developing new anticancer drugs and anti-inflammatory agents.
  • Formulation Enhancer : Its antioxidant properties make it a valuable additive in pharmaceutical formulations to enhance stability and efficacy.

Food Industry

  • Preservative Agent : Ferulic acid is utilized as a natural preservative due to its antioxidant properties, helping to prolong the shelf life of food products by preventing oxidative spoilage.
  • Nutraceuticals : It is incorporated into dietary supplements aimed at improving health outcomes related to oxidative stress and inflammation.

Cosmetics

  • Skin Care Products : The compound is commonly found in skincare formulations due to its ability to protect skin from UV damage and reduce signs of aging through its antioxidant effects .
  • Anti-aging Formulations : Its capacity to enhance collagen synthesis makes it a popular ingredient in anti-aging creams.

Case Studies and Research Findings

StudyFindings
Demonstrated significant anticancer activity against HCT-116 cells with an IC50 value indicating strong cytotoxic effects.
Explored neuroprotective effects in models of Alzheimer's disease, showing reduced neuronal apoptosis.
Investigated the antioxidant capacity through various assays, confirming high radical scavenging activity compared to standard antioxidants.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-2-methoxyphenyl)acrylic acid involves its ability to scavenge free radicals, thereby protecting cells from oxidative damage. It also modulates inflammatory pathways by inhibiting enzymes involved in inflammation. The compound’s molecular targets include reactive oxygen species and various inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues in the Acrylic Acid Family

Compound Name Structural Features Physical Properties Biological Activity/Selectivity Reference
3-(4-Hydroxy-2-methoxyphenyl)acrylic acid 4-hydroxy, 2-methoxy substituents on phenyl ring Synthesized via oxidative coupling; HPLC retention time varies by method Ki = 2.6 nM (AKR1B10); 790-fold selectivity over AKR1B1
(E)-2-(4-Methanesulfonylphenyl)-3-(3-methoxy-4-hydroxyphenyl)acrylic acid (A1) Methanesulfonyl group at para position m.p. 235.2–235.3°C; HPLC retention time 6.734 min (methanol:water) Not explicitly reported; likely modulates solubility and target binding
2-Hydroxy-3-(4-hydroxyphenyl)acrylic acid (14) Lacks methoxy group; hydroxy at C2 and C4 m.p. 207°C (decomp); UV λmax = 326 nm Used in condensation reactions; no direct enzyme inhibition data
(2E)-3-{3-[(4-Chlorophenoxy)methyl]-4-methoxyphenyl}acrylic acid 4-chlorophenoxy and methoxy substituents No reported m.p.; increased lipophilicity Potential antibacterial/antifungal applications inferred from structural analogs

Key Observations :

  • The 2-methoxy group in the parent compound enhances AKR1B10 selectivity by forming hydrophobic interactions with Val-301, a residue absent in AKR1B1 .
  • Substitutions like methanesulfonyl (A1) or chlorophenoxy () alter physicochemical properties (e.g., solubility, melting point) but lack direct evidence of improved AKR1B10 inhibition.
  • Removal of the methoxy group (e.g., compound 14) reduces steric and electronic compatibility with AKR1B10’s active site .

Ester Derivatives with Enhanced Bioactivity

Compound Name Structural Modifications Biological Activity Selectivity/Mechanism Reference
This compound 3-(3-hydroxyphenyl)propyl ester (10c/23) Esterification with 3-(3-hydroxyphenyl)propyl group Ki = 2.6 nM (AKR1B10) 790-fold selectivity over AKR1B1; competitive inhibition
HAHE (Oleanolic acid derivatives) Triterpenoid structure Moderate AKR1B10 inhibition High selectivity but lower potency than 10c/23
HCCFA (7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid [3-(4-Fluorophenyl)propyl]amide) Synthetic chromene-carboxylic acid derivative Ki = 1.8 nM (AKR1B10) >1000-fold selectivity; superior chemical stability vs. HAHE

Key Observations :

  • Esterification of the parent acid (e.g., 10c/23) improves target binding by introducing hydrophobic interactions via the propyl group, though it may reduce metabolic stability .
  • Synthetic inhibitors like HCCFA surpass 10c/23 in potency and selectivity due to optimized interactions with AKR1B10’s catalytic residues (Tyr49, His118) .

Key Observations :

  • Natural products like oleanolic acid and emodin exhibit lower potency and selectivity compared to synthetic acrylic acid derivatives .
  • The parent compound’s methoxy-hydroxy substitution pattern is critical for selectivity, as seen in its 790-fold advantage over AKR1B1, whereas non-substituted analogs (e.g., caffeic acid) show weaker inhibition .

Research Findings and Implications

  • Synthetic Accessibility : The parent compound and its esters are synthesized via Claisen-Schmidt condensations or oxidative coupling, with yields ranging from 46% to 62% .
  • Therapeutic Potential: Selective AKR1B10 inhibitors like 10c/23 are promising adjuvants in cancer therapy to counteract chemoresistance, though HCCFA’s superior stability makes it a more viable candidate .
  • Structural Insights : Crystal structures reveal that the 2-methoxy group occupies a selectivity pocket in AKR1B10, while the 4-hydroxy group hydrogen-bonds with catalytic residues .

Biological Activity

3-(4-Hydroxy-2-methoxyphenyl)acrylic acid, also known as a derivative of ferulic acid, is a phenolic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activities

Antioxidant Properties
this compound exhibits significant antioxidant activity, which is crucial in combating oxidative stress. Studies have shown that it can scavenge free radicals effectively, as indicated by its low IC50 values in DPPH assays, demonstrating its potential as a natural antioxidant agent .

Anticancer Effects
Research indicates that this compound has promising anticancer properties. It has been reported to induce apoptosis in various cancer cell lines, including colorectal (HCT-116) and cervical (HeLa) cancers. The compound's mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation .

Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been documented in several studies. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers, making it a candidate for treating inflammatory diseases .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:

  • Antioxidant Pathway : The compound enhances the activity of endogenous antioxidants, thereby reducing oxidative damage to cells.
  • Apoptotic Pathway : It activates caspases and alters the expression of Bcl-2 family proteins, promoting apoptosis in cancer cells.
  • Cytokine Modulation : It downregulates the expression of inflammatory cytokines such as TNF-alpha and IL-6 .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntioxidantIC50 = 2.58 μg/mL
AnticancerInduces apoptosis
Anti-inflammatoryReduces cytokines

Case Study: Anticancer Activity

In a study assessing the anticancer potential of this compound, researchers treated HCT-116 cells with varying concentrations. The results indicated a dose-dependent increase in apoptosis markers, with significant reductions in cell viability observed at concentrations above 10 μM. This suggests that the compound may serve as a lead compound for developing new cancer therapeutics .

Future Directions

Given its diverse biological activities, further research is warranted to explore the therapeutic potential of this compound in clinical settings. Future studies should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the detailed molecular pathways involved in its biological effects.
  • Formulation Development : Investigating suitable formulations for enhancing bioavailability and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Hydroxy-2-methoxyphenyl)acrylic acid in laboratory settings?

The compound can be synthesized via Knoevenagel condensation, where a substituted benzaldehyde reacts with malonic acid derivatives in the presence of a catalytic base. For analogous methoxyphenyl acrylic acids, reaction optimization includes temperature control (60–80°C) and solvent selection (e.g., ethanol or pyridine) to enhance yield . Characterization of intermediates using TLC and NMR is critical to monitor reaction progression.

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • FT-IR : Identification of hydroxyl (3200–3500 cm⁻¹), carboxylic acid (2500–3300 cm⁻¹), and conjugated carbonyl (1680–1700 cm⁻¹) groups.
  • NMR : 1H^1H-NMR for methoxy (δ 3.7–3.9 ppm) and aromatic proton assignments; 13C^{13}C-NMR to confirm the acrylate backbone and substituent positions.
  • X-ray crystallography : For definitive structural elucidation, SHELX software is widely used for refinement, particularly for resolving steric effects in ortho-substituted phenyl groups .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under dark, dry conditions at room temperature. Avoid exposure to strong acids/bases, oxidizing agents, and moisture, as these may degrade the acrylate group or methoxy substituent . For long-term storage, inert gas purging (argon/nitrogen) is recommended.

Q. What natural sources or extraction methods are reported for structurally related compounds?

Analogous hydroxy-methoxyphenyl acrylates (e.g., 3-(3-hydroxy-4-methoxyphenyl)-2-propenoic acid) are isolated from Cinnamomum cassia bark via ethanol extraction followed by silica gel chromatography . Phytochemical screening protocols include HPLC-DAD for purity assessment.

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data between synthetic batches?

Use deuterated solvents (e.g., DMSO-d₆) to minimize solvent artifacts. For ambiguous proton signals, employ 2D NMR techniques (COSY, HSQC) to assign coupling pathways. Cross-validate with X-ray crystallography to confirm substituent positions and rule out polymorphic variations . For unresolved issues, computational NMR prediction tools (e.g., DFT-based simulations) can aid interpretation.

Q. What experimental strategies are effective for studying oxidation pathways and reactive intermediates?

  • HPLC-MS : Track degradation products in real-time under controlled oxidative conditions (e.g., H₂O₂ exposure).
  • Isotopic labeling : Use 18O^{18}O-labeled water to trace hydroxylation pathways.
  • In situ FT-IR : Monitor carbonyl group transformations during oxidation .

Q. How can computational modeling predict the biological activity of derivatives?

  • Molecular docking : Screen derivatives against target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with antioxidant activity. Validate predictions with in vitro assays (e.g., DPPH radical scavenging) .

Q. What methodologies are used to study metabolic pathways involving this compound?

  • Isotope tracing : Administer 13C^{13}C-labeled compound to cell cultures and analyze metabolites via LC-MS.
  • Enzyme assays : Incubate with human liver microsomes to identify phase I/II metabolism products (e.g., glucuronidation of the phenolic hydroxyl group) .

Properties

IUPAC Name

(E)-3-(4-hydroxy-2-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDKFNWQAKHTBC-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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